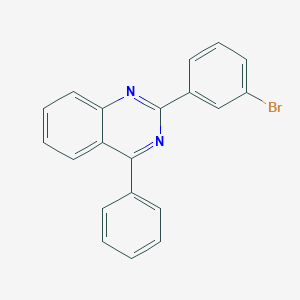

2-(3-Bromophenyl)-4-phenylquinazoline

Description

2-(3-Bromophenyl)-4-phenylquinazoline is a brominated quinazoline derivative with the molecular formula C₂₀H₁₃BrN₂ and a molecular weight of 361.23 g/mol . Its CAS number is 1149343-61-2, and it features a quinazoline core substituted with a 3-bromophenyl group at position 2 and a phenyl group at position 2. The bromine atom at the 3-position of the phenyl ring enhances electronic and steric effects, influencing reactivity and biological interactions .

Properties

IUPAC Name |

2-(3-bromophenyl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2/c21-16-10-6-9-15(13-16)20-22-18-12-5-4-11-17(18)19(23-20)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTGJLAJVNZAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring makes the compound susceptible to further electrophilic aromatic substitution reactions. Common reagents for EAS include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Typical reagents include sodium methoxide or potassium cyanide.

Oxidation and Reduction: The compound can undergo oxidation reactions to form quinazoline N-oxides or reduction reactions to form dihydroquinazolines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

EAS Products: Substituted quinazolines with various functional groups.

Nucleophilic Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

Oxidation/Reduction Products: Quinazoline N-oxides or dihydroquinazolines.

Scientific Research Applications

Chemistry: 2-(3-Bromophenyl)-4-phenylquinazoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: Quinazoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials . Its reactivity and functional groups make it suitable for creating polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-phenylquinazoline in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, quinazoline derivatives are known to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways related to cancer . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and survival.

Comparison with Similar Compounds

2-(3-Bromophenyl)-6-methylquinazolin-4(3H)-one (Compound 25 )

4-Nitroquinazolinone Analogs (e.g., 7-nitro derivatives )

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid (CAS 330850-57-2 )

- Structure: Benzoic acid moiety linked via amino group.

Biological Activity

2-(3-Bromophenyl)-4-phenylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, typically involving the condensation of appropriate aryl amines and carbonyl compounds under acidic or basic conditions. The specific synthetic routes can vary based on desired substitutions and functional groups.

Synthetic Route Example

- Starting Materials : 3-bromobenzaldehyde and 4-phenylquinazoline.

- Method : The reaction is usually conducted in a solvent such as ethanol or DMF with a catalyst like acetic acid.

- Yield : The yield can vary but typically ranges from 60% to 85% depending on the conditions used.

Anticancer Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit potent anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 168.78 | Induces apoptosis, G1 phase arrest |

| Similar Quinazoline Derivative | A549 (lung cancer) | 120.5 | Inhibits EGFR signaling |

Antimicrobial Activity

Quinazolines have also been reported for their antimicrobial properties. The compound shows activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 50 |

| Escherichia coli | Weak | 100 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cell signaling pathways critical for cancer cell growth and survival.

- Apoptosis Induction : The compound can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been demonstrated to cause G1 phase arrest in cancer cells, preventing further proliferation .

Case Studies

- Anticancer Study : A study focusing on the anticancer effects of quinazoline derivatives revealed that this compound significantly reduced cell viability in MCF-7 cells compared to control groups. Molecular docking studies indicated strong binding affinity to key targets involved in cancer progression .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various quinazoline derivatives against multiple bacterial strains. The findings highlighted that modifications at the phenyl positions enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.